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molecular formula C6H10BrNO B8633593 1-Bromo-5-isocyanatopentane

1-Bromo-5-isocyanatopentane

Cat. No. B8633593
M. Wt: 192.05 g/mol
InChI Key: XJKSISNAIWKYAG-UHFFFAOYSA-N
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Patent
US06046331

Procedure details

To a solution of trimethylsilylazide (7.46 mL, 93.67 mmol) in dioxane (10 mL), 6-bromohexanoyl chloride (10 g, 46.83 mmol) was added and the solution was heated at 80° C. for 4 hours. The reaction mixture was concentrated to give a liquid. Distillation (oil bath temp. 135° C., distilling temperature 94° C.) of the liquid yielded 7 g (78%) of the product as a liquid: 1H-NMR (CDCl3) δ1.50-1.92 (m, 6 H), 3.33 (t, J=7.0 Hz, 2H), 3.43 (t, J=7.0 Hz, 2H). IR: 2360 cm-1.
Quantity
7.46 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
C[Si]([N:5]=[N+]=[N-])(C)C.[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]C(Cl)=O.[O:17]1[CH2:22]COCC1>>[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][N:5]=[C:22]=[O:17]

Inputs

Step One
Name
Quantity
7.46 mL
Type
reactant
Smiles
C[Si](C)(C)N=[N+]=[N-]
Name
Quantity
10 g
Type
reactant
Smiles
BrCCCCCC(=O)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give a liquid
DISTILLATION
Type
DISTILLATION
Details
Distillation (oil bath temp. 135° C., distilling temperature 94° C.) of the liquid

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCN=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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